molecular formula C12H14N2O4S B2973906 2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid CAS No. 1291949-42-2

2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid

Cat. No.: B2973906
CAS No.: 1291949-42-2
M. Wt: 282.31
InChI Key: OUMWJNPIBYBDKD-UHFFFAOYSA-N
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Description

The compound “2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid” is a derivative of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .

Scientific Research Applications

Toxicology and Exposure Assessment

Biomonitoring of Toxic Metabolites

Research into acetic acid derivatives like 2-alkoxyethoxyacetic acids has shown their utility in biomonitoring for exposure to toxic metabolites of 2-alkoxyethanols, which are used in industrial solvents. These studies involve analyzing urinary metabolites to assess occupational exposure and potential health risks (Laitinen & Pulkkinen, 2005).

Pharmacokinetics and Metabolism

Metabolism Studies

Investigations into the metabolism and pharmacokinetics of compounds like acemetacin have provided insights into how these substances are processed in the human body. Such studies can offer valuable information on the bioavailability, degradation pathways, and elimination half-lives of similar compounds, which are crucial for understanding their potential therapeutic applications and safety profiles (Dell et al., 1980).

Metabolic Disorders

Analysis of Metabolic Disorders

Research into metabolic disorders, such as glutaric aciduria type II, has involved identifying and quantifying various organic acids in biological samples. Studies of this nature are essential for diagnosing rare metabolic conditions and understanding the metabolic pathways affected by specific genetic mutations (Przyrembel et al., 1976).

Analytical Techniques in Toxicology

Advanced Analytical Techniques

The development and application of advanced analytical techniques, such as 1H NMR spectroscopy, for the identification and quantification of xenobiotics in poisoning cases underscore the importance of accurate and sensitive methods for detecting a wide range of substances in biological matrices. These techniques are pivotal in forensic toxicology and clinical diagnostics for identifying the cause of intoxications and assessing exposure to harmful substances (Imbenotte et al., 2003).

Properties

IUPAC Name

2-[(5-ethyl-6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-7-6(2)19-12-10(7)11(17)13-8(14-12)4-18-5-9(15)16/h3-5H2,1-2H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWJNPIBYBDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)NC(=N2)COCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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